ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H37N3O7S2 and its molecular weight is 567.72. The purity is usually 95%.
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Scientific Research Applications
Phosphine-Catalyzed Annulation
The compound was used in a study exploring phosphine-catalyzed [4 + 2] annulation, where it acted as a 1,4-dipole synthon. This process led to the synthesis of highly functionalized tetrahydropyridines, showcasing its utility in organic synthesis and chemical transformations (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido and Thieno Derivatives
In another study, this compound was involved in the synthesis of novel pyrido and thieno derivatives. These synthesized compounds, including various pyridothienopyrimidine derivatives, demonstrate the compound’s role in creating complex molecular structures, which could be relevant in pharmaceutical and material science research (Bakhite, Al‐Sehemi, & Yamada, 2005).
Exploration in Polymerization Behavior
The compound was also investigated in the context of bis(imino)pyridine iron complexes for ethylene polymerization. This research highlights its potential in influencing polymerization processes, an important aspect in material science and industrial chemistry (Smit, Tomov, Gibson, White, & Williams, 2004).
Application in Supramolecular Networks
Furthermore, its derivatives have been studied for their role in forming supramolecular liquid-crystalline networks. These networks, formed through self-assembly of multifunctional hydrogen-bonding molecules, indicate its potential application in advanced material design and nanotechnology (Kihara, Kato, Uryu, & Fréchet, 1996).
Role in Synthesis of Antiallergic Compounds
Additionally, related structures have been used in the synthesis of antiallergic compounds. This showcases the compound's relevance in medicinal chemistry, particularly in the development of new therapeutic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O7S2/c1-6-36-26(31)23-21-11-12-28(18(2)3)17-22(21)37-25(23)27-24(30)19-7-9-20(10-8-19)38(32,33)29(13-15-34-4)14-16-35-5/h7-10,18H,6,11-17H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWYVTZDIUQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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